molecular formula C10H20O3 B020831 3-Hydroxydecanoic acid CAS No. 5561-87-5

3-Hydroxydecanoic acid

Cat. No.: B020831
CAS No.: 5561-87-5
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-UHFFFAOYSA-N
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Description

3-Hydroxydecanoic acid is a medium-chain fatty acid with the chemical formula CH₃(CH₂)₆CHOHCH₂COOH. This compound has been found in royal jelly and is known for its various biological activities, including antimicrobial and anti-inflammatory properties .

Mechanism of Action

Target of Action

3-Hydroxydecanoic acid (3-OH-C10:0) is a medium-chain fatty acid that has been found to interact with various targets. One of the primary targets of this compound is the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor, a pattern recognition receptor in Arabidopsis thaliana . This receptor senses medium-chain 3-hydroxy fatty acids to activate pattern-triggered immunity .

Mode of Action

The LORE receptor homomerizes upon sensing this compound, which is required to activate immune signaling . This interaction between the compound and its target leads to changes in the immune response of the organism .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be selectively deoxygenated to either linear alkanes or secondary alcohols in an aqueous phase and H2-atmosphere over supported metal catalysts . The acidic zeolite support facilitates the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurs at the Ru centers .

Pharmacokinetics

It’s known that the compound can be absorbed into the circulation and its absorption increases by enzyme treatment . The area under the concentration (AUC) of its metabolites was significantly increased by enzyme treatment .

Result of Action

The action of this compound results in the production of either linear alkanes or secondary alcohols . These products can be used in various industries. For example, 2-nonanol and 3-decanol, which are accessible with a yield of 79% and 6% respectively, can be used in food and perfume industries as flavoring agents and fragrances . Full this compound deoxygenation to nonane and decane, which are both well-established as diesel and jet fuels, was achieved with up to 72% and 12% yield, respectively .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a Brønsted acidic additive can affect the product selectivity . Moreover, the compound’s action can be enhanced in an aqueous phase and H2-atmosphere .

Biochemical Analysis

Biochemical Properties

3-Hydroxydecanoic acid plays a significant role in biochemical reactions. It is involved in the fatty acid biosynthesis pathway . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical reactions. For instance, it is known to activate the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor in Arabidopsis thaliana, a pattern recognition receptor that senses medium-chain 3-hydroxy fatty acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it activates pattern-triggered immunity in plants through the LORE receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the LORE receptor, activating immune signaling . This binding is independent of LORE homomerization . The activation of the LORE receptor by this compound leads to β-arrestin-2 recruitment, which is relevant for cell-cell adhesion .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is involved in the selective deoxygenation process to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific studies detailing the threshold effects, toxic or adverse effects at high doses of this compound in animal models are currently limited .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway It interacts with various enzymes and cofactors within this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxydecanoic acid can be synthesized through several methods. One common approach involves the microbial production using genetically engineered strains of Pseudomonas putida. This method involves the expression of the tesB gene encoding thioesterase II, which leads to the production of this compound from dodecanoate as a sole carbon source . Another method includes the chemical synthesis starting from cellulose-derived levoglucosenone, involving steps such as Michael addition, Baeyer–Villiger oxidation, and cross-metathesis homologation .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Recombinant strains of microorganisms, such as Pseudomonas putida, are cultivated to produce the compound. This method combines genetic engineering and microbial fermentation, simplifying the production process and increasing efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxydecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form decanoic acid.

    Reduction: Reduction of this compound can yield decanol.

    Dehydration: Dehydration can lead to the formation of alkenes.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxydecanoic acid is unique due to its specific biological activities, particularly its role in plant immunity and its presence in royal jelly. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

Properties

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrmicacin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.1 g of zinc powder (169 mmol) in 70 ml of ethyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which, over the course of 6 min, a mixture of 21 g of methyl bromoacetate (137 mmol) and 16 g of octanal (125 mmol) was added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was then stirred at 55° C. for 5 min, and after cooling to 0° C., was acidified with 75 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid, and finally washed with 80 ml of saturated sodium hydrogen carbonate solution. Following phase separation, the solvent was removed by distillation under reduced pressure. For the ester hydrolysis, the crude product was treated with a solution of 15.4 g of potassium hydroxide (232 mmol) in 140 ml of water and stirred for 40 min at 50° C., during which a clear solution formed. The solution was extracted with 2×20 ml of toluene, and the aqueous phase was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1 and extracted with 3×20 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and the solvent was removed by distillation under reduced pressure. 3-Hydroxydecanoic acid was obtained in a yield of 21 g (89% of theory). The compound has a melting point of 58° C. following recrystallization from petroleum ether.
Quantity
3.2 mL
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reactant
Reaction Step One
Quantity
21 g
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reactant
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16 g
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reactant
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75 mL
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reactant
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[Compound]
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crude product
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0 (± 1) mol
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15.4 g
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reactant
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140 mL
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70 mL
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solvent
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11.1 g
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catalyst
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Synthesis routes and methods II

Procedure details

Synthesis of analogs 18, 20, 21 proceeded by a shortened piperidine deblock of Fmoc-OBzl-D-Glu.41The reduction of deblock from 20 to 5 minutes was necessary to prevent the cyclization20 of OBzl-D-Glu to pyroglutamic acid. The orthoganol Boc/Fmoc protection scheme allowed the selective removal of the base labile Fmoc group, while maintaining the base insensitive Boc protection on the L-Ile. The synthesis was continued by coupling of Fmoc-L-Leu42 in the usual manner (DCC/HOBT) which was followed by piperidine-catalyzed Fmoc deprotection (20 minutes) and final acylation with either (-)-D-3-hydroxydecanoic acid (-) (23) (for peptides 18 and 20) or decanoic acid (for analog 21). Coupling of D-3-hydroxydecanoic acid was as the Pfp ester (24), with the 3-hydroxyl group unprotected. The acid was obtained by (-)-cinchonidine resolution21 of synthetic (±)-3-hydroxydecanoic acid [(±) 12]. The (±)-3-hydroxydecanoic acid itself (mp 55°-56° C.; 57° C.) was synthesized by the aldol condensation of lithium tert butyl acetate22 with n-octyl aldehyde, followed by TFA hydrolysis of the resulting (±)-tert butyl acetyl-3-hydroxydecanoic acid.
[Compound]
Name
lithium tert butyl
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
n-octyl aldehyde
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0 (± 1) mol
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0 (± 1) mol
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(±)-tert butyl acetyl-3-hydroxydecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-hydroxydecanoic acid interact with plants to induce an immune response?

A1: this compound acts as a microbe-associated molecular pattern (MAMP) recognized by the plant immune receptor LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) in Arabidopsis thaliana. [, ] While the precise binding mechanism remains to be elucidated, studies indicate that the chain length and hydroxylation pattern of this compound are crucial for LORE recognition and subsequent activation of plant defense responses. [] Interestingly, LORE orthologues in some Arabidopsis species like Arabidopsis lyrata have lost the ability to respond to this compound due to defects in the receptor's extracellular domain. []

Q2: What role does this compound play in bacterial communities?

A2: As a constituent of rhamnolipids, this compound contributes to the surface-active properties of these biosurfactants produced by bacteria like Pseudomonas aeruginosa. [, ] Rhamnolipids play crucial roles in various bacterial processes, including biofilm formation, motility, and interaction with the environment. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H20O3, and its molecular weight is 188.26 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Common spectroscopic methods used for structural characterization of this compound and related compounds include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, , , ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]
  • Infrared (IR) spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl and carboxylic acid groups. [, ]

Q5: How does incorporating this compound affect the properties of polyhydroxyalkanoate (PHA) biopolymers?

A5: this compound is a common monomer found in medium-chain-length PHAs. Its presence, along with other monomers like 3-hydroxyoctanoic acid, influences the polymer's properties, potentially impacting its flexibility, crystallinity, and degradation rate. [, , ]

Q6: Can this compound be used to improve the efficacy of existing antifungal agents?

A6: Research suggests that incorporating this compound into polyhydroxyalkanoate films containing antifungal polyenes like nystatin and amphotericin B can enhance their activity against various pathogenic fungi. [] This synergistic effect makes these formulations promising candidates for applications like transdermal patches and implant coatings. []

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